1-Oxo Ibuprofen

Beschreibung

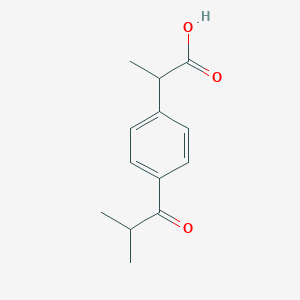

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINGEKPKJQCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289858 | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65813-55-0 | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of 1-Oxo Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen (B1674241), also known as Ibuprofen Impurity J, is a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4] Its chemical name is 2-[4-(2-methylpropanoyl)phenyl]propanoic acid. The presence of 1-Oxo Ibuprofen in pharmaceutical formulations is an indicator of Ibuprofen's degradation, which can occur under oxidative and thermal stress.[5][6] Understanding the chemical structure, formation, and analytical characterization of this impurity is crucial for quality control in drug manufacturing and for stability studies of Ibuprofen-containing products. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

This compound is a derivative of Ibuprofen where the isobutyl group has been oxidized to an isobutyryl group.

Chemical Identifiers:

-

IUPAC Name: 2-[4-(2-methylpropanoyl)phenyl]propanoic acid[4][7]

-

Synonyms: this compound, Ibuprofen Impurity J, (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic Acid, 2-(4-Isobutyrylphenyl)propionic Acid[2][4][5]

-

Molecular Formula: C₁₃H₁₆O₃[7]

-

Molecular Weight: 220.26 g/mol [7]

Physicochemical Properties: this compound is typically a white to off-white solid.[5] It is soluble in chloroform (B151607) and methanol.[5]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₃ | [7] |

| Molecular Weight | 220.26 g/mol | [7] |

| CAS Number | 65813-55-0 | [2][5] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| Purity (Typical) | >95% (HPLC) | [6] |

| Storage Temperature | -20°C | [6] |

Synthesis and Formation

This compound is not typically synthesized as a primary pharmaceutical ingredient but is rather formed as a degradation product of Ibuprofen. Several oxidative processes can lead to its formation.

Experimental Protocol: Oxidative Degradation of Ibuprofen to this compound (Representative Method)

This protocol is a representative method based on the principles of ozonation, a process known to produce this compound from Ibuprofen.[2][8]

Materials:

-

Ibuprofen

-

Deionized water

-

Ozone generator

-

Gas diffuser

-

Reaction vessel

-

Stirring apparatus

-

Quenching agent (e.g., sodium thiosulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography system for purification (e.g., column chromatography or preparative HPLC)

Procedure:

-

Dissolution: Prepare a solution of Ibuprofen in deionized water at a known concentration (e.g., 10 mg/L).[8]

-

Ozonation: Place the Ibuprofen solution in the reaction vessel and begin stirring. Introduce ozone gas into the solution through a gas diffuser at a controlled flow rate. The concentration of ozone in the gas stream should be monitored.[2][8]

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the disappearance of Ibuprofen and the formation of this compound.

-

Quenching: Once the desired level of conversion is achieved, stop the ozone flow and quench the reaction by adding a quenching agent like sodium thiosulfate (B1220275) to remove any residual ozone.

-

Extraction: Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., HCl) and extract the organic components with an appropriate solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purification: Purify the crude product containing this compound using column chromatography on silica (B1680970) gel or preparative HPLC to isolate the pure compound.

Logical Relationship of Synthesis:

Caption: Formation of this compound from Ibuprofen via oxidative stress.

Spectral Characterization

Detailed spectral analysis is essential for the unambiguous identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available high-resolution NMR spectra for this compound are scarce, the expected chemical shifts can be predicted based on its structure and comparison with Ibuprofen. The key differences would be observed in the signals corresponding to the isobutyryl group.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Doublets in the aromatic region, similar to Ibuprofen.

-

Propanoic Acid Moiety: A quartet for the methine proton and a doublet for the methyl group.

-

Isobutyryl Group: A septet for the methine proton and a doublet for the two methyl groups, with chemical shifts indicative of their proximity to a carbonyl group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid and one for the ketone.

-

Aromatic Carbons: Signals in the aromatic region.

-

Aliphatic Carbons: Signals corresponding to the carbons of the propanoic acid and isobutyryl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying this compound, often in combination with chromatographic separation (LC-MS or GC-MS).

Expected Mass Spectral Data:

-

Molecular Ion: The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 220.26 g/mol .

-

Fragmentation Pattern: The fragmentation pattern would be different from that of Ibuprofen due to the presence of the ketone group. Key fragments would arise from the cleavage of the side chains. A prominent fragment would likely be observed from the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of two distinct carbonyl stretching vibrations.

Expected FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O stretch (Ketone) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~2500-3300 | O-H stretch (Carboxylic Acid) |

| ~1600, ~1460 | C=C stretch (Aromatic Ring) |

| ~1230 | C-O stretch (Carboxylic Acid) |

Signaling Pathways and Experimental Workflows

The formation of this compound is a chemical degradation process rather than a biological signaling pathway. The experimental workflow for its analysis typically involves the following steps:

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

This compound is a critical impurity to monitor in the quality control of Ibuprofen drug products. Its formation through oxidative degradation pathways highlights the importance of appropriate storage and formulation strategies. This guide provides essential information on its chemical structure, properties, and analytical characterization to aid researchers and professionals in the pharmaceutical industry. The provided representative synthesis protocol and expected spectral data serve as a valuable resource for the preparation and identification of this important Ibuprofen-related compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-[4-(2-methylpropanoyl)phenyl]propanoic acid [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]

1-Oxo Ibuprofen CAS number and molecular weight

This technical guide provides comprehensive information on 1-Oxo Ibuprofen, a significant degradation product and impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Core Data Summary

This compound, also known as Ibuprofen Impurity J, is a molecule of interest in the pharmaceutical industry due to its potential presence in Ibuprofen formulations. Understanding its physicochemical properties is crucial for its identification and quantification.

| Property | Value | Citations |

| CAS Number | 65813-55-0 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [2] |

| Molecular Weight | 220.26 g/mol | [1] |

| Synonyms | Ibuprofen Impurity J, α-methyl-4-(2-methyl-1-oxopropyl)-benzeneacetic acid, 2-(4-Isobutyrylphenyl)propionic Acid | [2][3] |

| Appearance | White Solid | [3] |

| Nature | Degradation product and potential impurity of Ibuprofen | [1][2][3] |

Formation of this compound: Degradation Pathway

This compound is primarily formed through the oxidative degradation of Ibuprofen. This process can be induced by various factors, including exposure to ultraviolet (UV) light, oxidizing agents, and elevated temperatures. The formation involves the oxidation of the isobutyl side chain of the Ibuprofen molecule.

Caption: Oxidative degradation pathway of Ibuprofen to this compound.

Experimental Protocols

Synthesis of this compound via Oxidative Degradation

The following is a summarized experimental protocol for the formation of this compound from Ibuprofen based on the synergistic UV/Fe(III)/Oxone process. This method is primarily used for the degradation of Ibuprofen in aqueous solutions.

Objective: To generate this compound through the controlled degradation of Ibuprofen.

Materials:

-

Ibuprofen

-

Ferric (III) salt (e.g., FeCl₃)

-

Oxone (Potassium peroxymonosulfate)

-

Deionized water

-

UV irradiation source

-

Reaction vessel

-

Analytical instrumentation for monitoring the reaction (e.g., HPLC)

Methodology:

-

Preparation of Reaction Solution: Prepare an aqueous solution of Ibuprofen at a known concentration.

-

Addition of Catalysts: Add the desired concentrations of Fe(III) salt and Oxone to the Ibuprofen solution.

-

UV Irradiation: Expose the reaction mixture to a UV light source. The wavelength and intensity of the UV light should be controlled.

-

Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture.

-

Sample Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the degradation of Ibuprofen and the formation of this compound.

-

Product Isolation (Optional): Once the desired conversion is achieved, this compound can be isolated and purified using appropriate chromatographic techniques.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method for Quantification of this compound

The following protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound (Ibuprofen Impurity J) in the presence of Ibuprofen and other related impurities.[4]

Objective: To quantify the amount of this compound in a sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Ascentis® Express 90Å C18, 150 x 4.6 mm I.D., 2.7 µm particle size (or equivalent).[4]

-

Mobile Phase A: 0.1% Phosphoric acid in water.[4]

-

Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.[4]

-

Gradient:

Time (min) %A %B 0 48 52 3 48 52 13 15 85 | 16 | 15 | 85 |

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Detection Wavelength: 220 nm.[4]

-

Injection Volume: 7 µL.[4]

Methodology:

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.

-

Sample Preparation: Dissolve the sample containing Ibuprofen and its impurities in the mobile phase.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample based on the peak area and the calibration curve generated from the standard.

Disclaimer: The experimental protocols provided are summaries based on publicly available information. Researchers should consult the original publications and validate the methods for their specific applications.

References

Synthesis of 1-Oxo Ibuprofen Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen, also known as (2RS)-2-[4-(2-methylpropanoyl)phenyl]propanoic acid or Ibuprofen Impurity J, is a significant degradation product and metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3] Its presence in Ibuprofen drug substances and products can arise from oxidative and thermal stress.[1][2] As a reference standard, this compound is crucial for the accurate identification and quantification of this impurity during quality control testing of Ibuprofen, ensuring the safety and efficacy of the final pharmaceutical product. This technical guide provides an in-depth overview of the primary synthetic routes for obtaining this compound as a high-purity reference standard.

The synthesis of this compound can be approached through two principal pathways: the direct oxidation of Ibuprofen and a two-step process involving the synthesis of 1-Hydroxy Ibuprofen as an intermediate followed by its oxidation. This guide will detail the experimental protocols for these methods, present quantitative data in a structured format, and provide visual diagrams of the synthetic workflows.

Synthetic Pathways to this compound

The preparation of this compound for use as a reference standard necessitates a method that is both efficient and yields a product of high purity. The following sections describe two such synthetic strategies.

Method A: Direct Oxidation of Ibuprofen

A direct and efficient method for the synthesis of this compound is the selective oxidation of the benzylic carbon of the isobutyl group in the Ibuprofen molecule. This approach has been reported to proceed with moderate yields and offers a streamlined one-step conversion.

Experimental Protocol:

A solution of Ibuprofen (1.0 eq) in acetonitrile (B52724) is prepared. To this solution, a catalytic amount of hydrochloric acid (HCl) is added. The reaction mixture is then subjected to an oxygen atmosphere (aerobic oxidation) and irradiated with purple LEDs. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound. The final product is characterized by spectroscopic methods to confirm its identity and purity.

| Parameter | Value | Reference |

| Starting Material | Ibuprofen | N/A |

| Key Reagents | HCl (catalyst), O2 (air) | [3] |

| Solvent | Acetonitrile | [3] |

| Reaction Time | 24-48 hours (typical) | [3] |

| Temperature | Room Temperature | [3] |

| Reported Yield | 43% | [3] |

| Purification | Column Chromatography | N/A |

Ibuprofen [label="Ibuprofen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Conditions [label="HCl (cat.)\nO2 (air), Purple LEDs\nAcetonitrile, RT", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; One_Oxo_Ibuprofen [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ibuprofen -> Reaction_Conditions; Reaction_Conditions -> Purification; Purification -> One_Oxo_Ibuprofen; }

Diagram 1: Workflow for the direct oxidation of Ibuprofen to this compound.

Method B: Oxidation of 1-Hydroxy Ibuprofen Intermediate

An alternative and often more selective route to this compound involves a two-step process. The first step is the synthesis of the intermediate, 1-Hydroxy Ibuprofen. The second step is the oxidation of this secondary benzylic alcohol to the corresponding ketone, this compound.

Step 1: Synthesis of 1-Hydroxy Ibuprofen (Proposed)

A common strategy for the synthesis of Ibuprofen involves the reduction of 4'-isobutylacetophenone (B122872) to 1-(4-isobutylphenyl)ethanol, followed by carbonylation. A similar synthetic logic can be applied to produce 1-Hydroxy Ibuprofen. A potential starting material would be an ester of 2-(4-(1-hydroxy-2-methylpropyl)phenyl)propanoic acid, which could be synthesized through a multi-step process from a suitable aromatic precursor. The ester would then be hydrolyzed to yield 1-Hydroxy Ibuprofen. Due to the complexity, this guide will focus on the second step, the oxidation of the readily available 1-Hydroxy Ibuprofen intermediate.

Step 2: Oxidation of 1-Hydroxy Ibuprofen

The oxidation of the secondary alcohol group in 1-Hydroxy Ibuprofen to a ketone is a standard transformation in organic synthesis. Several mild and efficient protocols are available for this conversion.

Experimental Protocol:

To a solution of 1-Hydroxy Ibuprofen (1.0 eq) in a mixture of dichloromethane (B109758) (CH2Cl2) and acetonitrile (MeCN) (1:1), is added trichloroisocyanuric acid (TCCA) (1.1 eq) and a catalytic amount of water. The reaction mixture is stirred at room temperature and monitored by TLC or HPLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

| Parameter | Value | Reference |

| Starting Material | 1-Hydroxy Ibuprofen | N/A |

| Key Reagents | Trichloroisocyanuric Acid (TCCA), H2O | [1][4] |

| Solvent | CH2Cl2 / MeCN (1:1) | [1] |

| Reaction Time | 1-3 hours (typical) | [1] |

| Temperature | Room Temperature | [1] |

| Expected Yield | >90% (based on similar reactions) | [1] |

| Purification | Column Chromatography | N/A |

One_Hydroxy_Ibuprofen [label="1-Hydroxy Ibuprofen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Conditions [label="TCCA, H2O\nCH2Cl2/MeCN, RT", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; One_Oxo_Ibuprofen [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

One_Hydroxy_Ibuprofen -> Reaction_Conditions; Reaction_Conditions -> Purification; Purification -> One_Oxo_Ibuprofen; }

Diagram 2: Workflow for the oxidation of 1-Hydroxy Ibuprofen to this compound.

Characterization of this compound Reference Standard

To qualify as a reference standard, the synthesized this compound must be thoroughly characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic protons, the methine proton of the propionic acid moiety, the methyl protons, and the characteristic signals for the isobutyryl group. |

| ¹³C NMR | Structural Confirmation | Resonances for all 13 carbon atoms, including the carbonyl carbons of the ketone and carboxylic acid, and the aromatic carbons. |

| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of this compound (C13H16O3, MW: 220.26). |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and the ketone C=O stretching. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity (typically >98%). |

| Melting Point | Physical Property and Purity | A sharp melting point range consistent with a pure compound. |

| Elemental Analysis | Elemental Composition | Percentages of Carbon, Hydrogen, and Oxygen consistent with the molecular formula C13H16O3. |

Conclusion

The synthesis of this compound as a reference standard can be effectively achieved through direct oxidation of Ibuprofen or by the oxidation of a 1-Hydroxy Ibuprofen intermediate. The direct oxidation method offers a more concise route, while the two-step method may provide higher selectivity and yield for the final oxidation step. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. Rigorous purification and comprehensive characterization are paramount to ensure the final product meets the stringent requirements for a pharmaceutical reference standard. This guide provides the necessary technical details to enable researchers and drug development professionals to produce and qualify this compound for its critical role in the quality control of Ibuprofen.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-Oxo Ibuprofen: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oxo Ibuprofen (B1674241), also known as Ibuprofen EP Impurity J, is a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Its presence in Ibuprofen formulations is a critical quality attribute monitored by pharmacopeias. This technical guide provides an in-depth overview of the discovery, origin, and formation of 1-Oxo Ibuprofen. It details experimental protocols for its generation through forced degradation and its analysis. Furthermore, this document summarizes available quantitative data and discusses the potential biological implications of this impurity.

Discovery and Origin

This compound was not discovered in the traditional sense as a pharmacologically active agent but was identified as an impurity and degradation product of Ibuprofen.[1][2] Its origin is directly linked to the chemical instability of the Ibuprofen molecule under certain conditions. It is formed through the oxidation of the isobutyl side chain of Ibuprofen.[3] This degradation can occur during the synthesis of Ibuprofen, storage of the drug substance or formulated product, or as a result of environmental degradation.[3][4]

The identification of this compound and other degradation products is crucial for ensuring the safety and efficacy of Ibuprofen-containing medicines. Regulatory bodies like the European Pharmacopoeia (EP) list it as a specified impurity (Impurity J).[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acid | [6][7] |

| Synonyms | Ibuprofen EP Impurity J, 2-(4-Isobutyrylphenyl)propanoic acid | [3][6] |

| CAS Number | 65813-55-0 | [3] |

| Molecular Formula | C₁₃H₁₆O₃ | [3] |

| Molecular Weight | 220.26 g/mol | [3] |

| Appearance | White solid | [5] |

| Solubility | Soluble in chloroform | [3] |

Formation of this compound

This compound is primarily formed through the oxidation of Ibuprofen. Several laboratory-scale methods have been documented to induce the degradation of Ibuprofen to yield this compound, which are essential for generating this impurity as a reference standard for analytical purposes.

Forced Degradation Studies

Forced degradation studies are integral to the development of stability-indicating analytical methods.[8][9] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

Experimental Protocol: Oxidative Degradation of Ibuprofen

This protocol describes a general procedure for the oxidative degradation of Ibuprofen to generate this compound.

-

Preparation of Ibuprofen Solution: Dissolve a known concentration of Ibuprofen in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Introduction of Oxidizing Agent: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% v/v), to the Ibuprofen solution.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a specific duration (e.g., 24-48 hours).

-

Neutralization/Quenching: If necessary, neutralize the reaction mixture or quench the oxidizing agent.

-

Analysis: Analyze the resulting solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the formation of this compound.[8][10]

Photocatalytic Degradation

Studies have shown that Ibuprofen can be degraded under photocatalytic conditions, leading to the formation of this compound among other by-products.[11][12][13][14]

Experimental Protocol: Photocatalytic Degradation of Ibuprofen

-

Catalyst Suspension: Suspend a photocatalyst, such as titanium dioxide (TiO₂), in an aqueous solution of Ibuprofen.[13]

-

Irradiation: Irradiate the suspension with a UV light source (e.g., mercury lamp) for a defined period.

-

Sampling: Withdraw samples at different time intervals.

-

Sample Preparation: Filter the samples to remove the catalyst.

-

Analysis: Analyze the filtrate by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the degradation of Ibuprofen and the formation of this compound.[13][14]

The formation of this compound during photocatalysis is influenced by factors such as catalyst load, pH, and initial Ibuprofen concentration.[13][15]

Ozonation

Ozonation is another advanced oxidation process that has been shown to degrade Ibuprofen, with this compound being one of the identified transformation products.[4][16]

Analytical Methods for this compound

The detection and quantification of this compound are critical for quality control of Ibuprofen products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[8][10][17][18][19]

Experimental Protocol: RP-HPLC Method for the Analysis of this compound

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of phosphate buffer (pH 6.8) and acetonitrile (65:35, v/v).[8]

-

Flow Rate: A typical flow rate is 0.7-1.0 mL/min.[8]

-

Detection Wavelength: UV detection is typically performed at a wavelength where both Ibuprofen and this compound have significant absorbance, such as 222 nm or 254 nm.[1][8]

-

Sample Preparation: Dissolve the sample containing Ibuprofen and its impurities in the mobile phase or a suitable diluent.

-

Injection: Inject a fixed volume of the sample into the HPLC system.

-

Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to a reference standard.

Quantitative Data on this compound Formation

The yield of this compound is highly dependent on the degradation method and the experimental conditions. Table 2 summarizes some reported quantitative data from various studies.

| Degradation Method | Conditions | Ibuprofen Degradation (%) | This compound Formation | Reference(s) |

| Photocatalysis (TiO₂) | 0.03 g TiO₂, pH 5.0 | 100% in 5 min | Identified as a by-product | [13] |

| Ozonation | pH 9, HRT 20 min | 99% | Identified as an intermediate | [4] |

| Forced Degradation (Oxidative) | H₂O₂ | Variable | Major degradation product | [9] |

Biological Implications and Toxicology

While Ibuprofen is a well-characterized drug, the toxicological profile of its degradation products, including this compound, is less understood. Some studies suggest that degradation products of pharmaceuticals can sometimes be more toxic than the parent compound.[4][20][21]

-

Toxicity: Some in vitro studies on the photodegradation products of Ibuprofen have shown potential toxic effects on human liver and kidney cells, as well as on gut microbiota.[21] However, specific toxicological data for purified this compound is limited.

-

Pharmacological Activity: There is currently no evidence to suggest that this compound possesses any significant pharmacological activity similar to Ibuprofen. It is primarily considered an impurity that needs to be controlled in pharmaceutical formulations.

Further research is required to fully elucidate the toxicological and pharmacological profile of this compound.

Conclusion

This compound is a critical process-related impurity and degradation product of Ibuprofen. Its formation is indicative of the stability of the drug substance and product. This guide has provided a comprehensive overview of its origin, methods of formation, and analytical procedures for its control. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A deeper understanding of the formation and control of this compound is essential for ensuring the quality, safety, and efficacy of Ibuprofen-containing medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Ibuprofen EP Impurity J | 65813-55-0 [chemicea.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ozonation of ibuprofen: a degradation and toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Ibuprofen EP Impurity J | 65813-55-0 | SynZeal [synzeal.com]

- 7. This compound | CAS 65813-55-0 | LGC Standards [lgcstandards.com]

- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. ijnrd.org [ijnrd.org]

- 19. ijpbs.com [ijpbs.com]

- 20. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ibuprofen Impurity J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ibuprofen (B1674241) Impurity J, a known impurity in the synthesis and degradation of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the impurity's chemical identity, physicochemical characteristics, and spectral data. Furthermore, it outlines experimental protocols for its analysis and discusses its potential biological relevance, particularly in the context of interleukin-8 inhibition. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, analysis, and safety assessment of ibuprofen and its related substances.

Introduction

Ibuprofen, (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone of pain and inflammation management. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety and efficacy. Ibuprofen Impurity J, chemically identified as (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acid, is a recognized impurity listed in major pharmacopoeias. It can arise from the manufacturing process or as a degradation product, particularly through thermal stress and oxidation of ibuprofen.[] A thorough understanding of its properties is crucial for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential toxicological impact. One area of research interest is its potential role as a noncompetitive inhibitor of interleukin-8, a key chemokine involved in inflammatory responses.[]

Chemical and Physical Properties

Ibuprofen Impurity J is a white solid at room temperature. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identity of Ibuprofen Impurity J

| Identifier | Value |

| IUPAC Name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid |

| Synonyms | (2RS)-2-(4-Isobutyrylphenyl)propanoic acid, 1-Oxo Ibuprofen, Ibuprofen Related Compound J |

| CAS Number | 65813-55-0 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| InChI Key | RCINGEKPKJQCMO-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)c1ccc(cc1)C(C)C(O)=O |

Table 2: Physicochemical Properties of Ibuprofen Impurity J

| Property | Value |

| Appearance | White Solid |

| Melting Point | 85-89 °C |

| Boiling Point | Data not readily available |

| Solubility | Slightly soluble in Chloroform and Methanol |

Spectral Data

The structural elucidation of Ibuprofen Impurity J is confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic (ortho to C=O) |

| ~7.4 | d | 2H | Aromatic (meta to C=O) |

| ~3.7 | q | 1H | CH-COOH |

| ~3.5 | sept | 1H | CH-(C=O)-CH(CH₃)₂ |

| ~1.5 | d | 3H | CH₃-CH |

| ~1.2 | d | 6H | (CH₃)₂-CH |

| ~11-12 | br s | 1H | COOH |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~180 | C=O (acid) |

| ~145 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~45 | CH-COOH |

| ~35 | CH-(C=O) |

| ~18 | CH₃-CH |

| ~18 | (CH₃)₂-CH |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 | O-H stretch (carboxylic acid) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1685 | C=O stretch (ketone) |

| ~1605, 1575 | C=C stretch (aromatic) |

| ~1415, 1370 | C-H bend (alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 220 | [M]⁺ |

| 175 | [M - COOH]⁺ |

| 147 | [M - COOH - C₂H₄]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Ibuprofen Impurity J.

Synthesis of Ibuprofen Impurity J

A potential synthetic route for Ibuprofen Impurity J involves a multi-step process starting from 4-(2-methyl-1-propenyl)phenyl propionic acid. The following is a generalized protocol based on related syntheses.

-

Rearrangement Reaction: A solution of 2-(2-chloropropyl)-2-[4-(2-methyl-1-propenyl)phenyl]-5,5-dimethyl-1,3-dioxane in toluene (B28343) is heated in the presence of zinc oxide to induce a rearrangement reaction.

-

Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in an alcoholic solvent.

-

Acidification: The reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the crude Ibuprofen Impurity J.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield the final product with high purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC method is essential for the quantification of Ibuprofen Impurity J.

-

Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 μm particle size) or equivalent.[2]

-

Mobile Phase A: 10 mM sodium phosphate (B84403) buffer at pH 6.9.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: A time-programmed gradient elution is typically used to achieve optimal separation from ibuprofen and other impurities.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

Detection: UV at 214 nm.[2]

-

Injection Volume: 5 µL.

Biological Context and Signaling Pathways

Ibuprofen Impurity J has been noted for its potential as a noncompetitive inhibitor of interleukin-8 (IL-8), a pro-inflammatory chemokine.[] While the precise mechanism of inhibition by Impurity J has not been fully elucidated, understanding the general IL-8 signaling pathway provides context for its potential biological effects.

Interleukin-8 (IL-8) Signaling Pathway

IL-8 exerts its effects by binding to its G protein-coupled receptors, CXCR1 and CXCR2, on the surface of target cells, primarily neutrophils. This binding initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the release of reactive oxygen species. A simplified representation of this pathway is depicted below.

Caption: Simplified IL-8 signaling pathway and potential point of inhibition by Ibuprofen Impurity J.

Experimental and Analytical Workflow

The identification, quantification, and characterization of Ibuprofen Impurity J in a pharmaceutical sample involves a systematic workflow. The following diagram illustrates a typical process.

Caption: A typical experimental workflow for the analysis of Ibuprofen Impurity J.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Ibuprofen Impurity J. The summarized data in tabular format, along with the outlined experimental protocols, serves as a practical resource for scientists and researchers in the pharmaceutical industry. The visualization of a potential biological pathway and a typical analytical workflow further aids in understanding the context and practical considerations related to this impurity. A comprehensive understanding of such impurities is fundamental to ensuring the quality, safety, and efficacy of ibuprofen-containing drug products. Further research into the specific mechanism of IL-8 inhibition by Ibuprofen Impurity J could reveal novel therapeutic possibilities or provide a more in-depth understanding of its toxicological profile.

References

Solubility Profile of 1-Oxo Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen, also known as Ibuprofen Impurity J, is a primary degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4][5] Its presence in Ibuprofen formulations is a critical quality attribute monitored to ensure product stability and safety. Understanding the solubility of this compound in common laboratory solvents is essential for its isolation, characterization, and for the development of analytical methods. This technical guide provides a summary of the available solubility data for this compound, a detailed, generalized experimental protocol for its solubility determination, and a workflow diagram for the experimental process.

Data Presentation: Solubility of this compound

| Solvent | Reported Solubility |

| Chloroform | Soluble, Slightly Soluble |

| Methanol | Slightly Soluble |

Note: The term "soluble" and "slightly soluble" are qualitative. Precise quantitative determination requires experimental validation.

Experimental Protocols: Equilibrium Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted "shake-flask" method.[6][7] This method is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[6][8][9][10]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetonitrile, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrument for quantification)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is achieved.[7]

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6][11]

-

Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period to allow the system to reach equilibrium.[11] The time required to reach equilibrium should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any undissolved particles, either centrifuge the sample at a high speed or filter it through a syringe filter.[12] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original undiluted sample by applying the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The results are typically expressed in units such as mg/mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of equilibrium solubility using the shake-flask method.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 65813-55-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 65813-55-0 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. who.int [who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. scielo.br [scielo.br]

- 12. enamine.net [enamine.net]

The Unseen Transformation: A Technical Guide to the Natural Occurrence of 1-Oxo Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a widely consumed non-steroidal anti-inflammatory drug (NSAID), is a common micropollutant in aquatic environments. While its primary human metabolites are well-documented, the environmental fate of ibuprofen is complex, leading to the formation of various transformation products. This technical guide focuses on 1-Oxo Ibuprofen, a significant degradation product of ibuprofen, providing an in-depth analysis of its natural occurrence, formation pathways, and the analytical methodologies for its detection and quantification. Contrary to being a direct biological metabolite, this compound emerges primarily from oxidative processes in environmental matrices, particularly during water treatment. This guide offers a comprehensive resource for researchers and professionals in drug development and environmental science to understand the lifecycle of a ubiquitous pharmaceutical beyond its intended use.

Natural Occurrence and Quantitative Data

This compound is not a recognized human metabolite of ibuprofen. Instead, its presence in the environment is a direct consequence of the degradation of the parent ibuprofen molecule. Advanced oxidation processes, such as ozonation used in wastewater treatment, are significant contributors to its formation.[1][2][3] The following table summarizes the quantitative data available on the formation of this compound during such processes.

| Treatment Process | Initial Ibuprofen Concentration | This compound Concentration/Yield | Matrix | Reference |

| Ozonation | Not specified | Main product, accounting for 3% of the initial IBU amount | Laboratory Grade Water | [4] |

| Ozonation | Not specified | The 1-OH-IBU isomer was further oxidized to 1-OXO-IBU, the main product formed during the ozonation of IBU. | Laboratory Grade Water | [1] |

While specific concentrations in various environmental waters are not widely reported, the data clearly indicates that this compound can be a major transformation product under specific oxidative conditions.

Formation Pathway of this compound

The primary pathway for the formation of this compound in the environment is through the oxidation of an intermediate degradation product, 1-hydroxyibuprofen. This process is particularly relevant during wastewater treatment employing ozonation.

The proposed pathway is as follows:

-

Hydroxylation of Ibuprofen: Ibuprofen undergoes hydroxylation to form hydroxylated intermediates, including 1-hydroxyibuprofen (1-OH-IBU).

-

Oxidation to this compound: The secondary alcohol group of 1-hydroxyibuprofen is then oxidized to a ketone, yielding this compound.[1][4]

References

The Unseen Player: A Technical Guide to 1-Oxo Ibuprofen in the Degradation Landscape of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-oxo ibuprofen (B1674241), a critical, albeit often overlooked, compound in the chemical degradation of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While not a human metabolite, 1-oxo ibuprofen is a significant degradation product and a specified impurity in pharmaceutical formulations. Understanding its formation, detection, and potential toxicological implications is paramount for ensuring the quality, safety, and stability of ibuprofen-containing products.

The Chemical Degradation Pathway of Ibuprofen: Formation of this compound

Contrary to the metabolic pathway in humans, which primarily involves hydroxylation and carboxylation, the formation of this compound is a result of chemical degradation, typically driven by oxidative stress. Advanced Oxidation Processes (AOPs), such as exposure to UV radiation in the presence of hydrogen peroxide (UV/H₂O₂) or Fenton reagents (Fe(II)/H₂O₂), can induce the formation of this ketone derivative.[1] These conditions generate highly reactive hydroxyl radicals (•OH) that can abstract a hydrogen atom from the tertiary carbon on the isobutyl side chain of ibuprofen, leading to the formation of a carbon-centered radical. Subsequent reaction with oxygen and further transformation yields this compound.

Below is a diagram illustrating the proposed chemical degradation pathway leading to this compound.

Quantitative Analysis and Regulatory Limits

As a known impurity, the levels of this compound in pharmaceutical-grade ibuprofen are controlled. The European Pharmacopoeia (Ph. Eur.) lists this compound as "Ibuprofen Impurity J" and sets specific acceptance criteria for its presence in the drug substance.[2][3]

Table 1: Quantitative Limits for this compound (Impurity J) in Ibuprofen

| Pharmacopoeia | Impurity Name | Limit |

| European Pharmacopoeia (Ph. Eur.) | Ibuprofen Impurity J | ≤ 0.15% |

Experimental Protocols

Analytical Detection of this compound in Pharmaceutical Samples

The most common method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the amount of this compound (Impurity J) in an ibuprofen drug substance or product.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Ibuprofen reference standard

-

This compound (Ibuprofen Impurity J) reference standard

Chromatographic Conditions (based on European Pharmacopoeia): [2]

-

Mobile Phase A: A mixture of phosphoric acid, acetonitrile, and water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A time-based gradient varying the proportions of Mobile Phase A and B.

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation: Prepare a reference solution containing a known concentration of the this compound reference standard in the mobile phase.

-

Sample Solution Preparation: Dissolve a accurately weighed amount of the ibuprofen sample in the mobile phase to achieve a specified concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by comparing the peak area with the peak area of the standard.

The following diagram outlines the general workflow for the HPLC analysis of this compound.

In Vitro Cytotoxicity Assessment of Ibuprofen and its Degradation Products

Evaluating the potential toxicity of impurities like this compound is crucial. A common method for this is the MTT assay, which measures cell viability.[4][5][6]

Objective: To assess the cytotoxic effects of this compound on a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) compared to the parent ibuprofen compound.

Materials:

-

Human cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Ibuprofen and this compound stock solutions (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ibuprofen and this compound (typically in a serial dilution) for a specific exposure time (e.g., 24 or 48 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a negative control (untreated cells).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. An IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

Toxicological Profile of Ibuprofen Degradation Products

While extensive toxicological data specifically for this compound is limited in publicly available literature, studies on the degradation products of ibuprofen in general raise important considerations. Research has shown that some photo-degradation products of ibuprofen can exhibit greater toxicity to human kidney and liver cell lines than the parent compound.[7] This underscores the importance of controlling the levels of degradation impurities in pharmaceutical products.

Conclusion

This compound is a significant chemical degradation product of ibuprofen, formed under oxidative conditions, and is recognized as a specified impurity in pharmacopoeial monographs. Its presence in ibuprofen formulations is carefully controlled to ensure product quality and safety. For researchers, scientists, and drug development professionals, a thorough understanding of the pathways of its formation, robust analytical methods for its detection, and an awareness of the potential toxicological implications of ibuprofen degradation products are essential for the development of stable and safe pharmaceutical products. Further research into the specific toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.

References

- 1. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. uspbpep.com [uspbpep.com]

- 4. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlinejbs.com [onlinejbs.com]

- 6. researchgate.net [researchgate.net]

- 7. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-Oxo Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for 1-Oxo Ibuprofen, a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and impurity analysis.

Introduction

This compound, chemically known as 2-[4-(2-methylpropanoyl)phenyl]propanoic acid, is recognized as Ibuprofen EP Impurity J.[1][2][3] Its formation is often associated with the oxidative and thermal degradation of Ibuprofen.[4][5] As a key impurity, its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Ibuprofen-containing pharmaceutical products. This guide compiles the available spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and outlines representative experimental protocols for its analysis.

Chemical Identity

| Property | Value | Reference |

| Systematic Name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | [6][7] |

| Synonyms | This compound, Ibuprofen EP Impurity J, Ibuprofen USP Related Compound J | [1][2][8] |

| CAS Number | 65813-55-0 | [1][2][8] |

| Molecular Formula | C₁₃H₁₆O₃ | [4][5] |

| Molecular Weight | 220.26 g/mol | [2] |

Spectroscopic Data

While comprehensive, publicly available datasets for the NMR and IR spectra of this compound are limited, mass spectrometry data has been reported. Commercial suppliers of "Ibuprofen EP Impurity J" reference standards typically provide a detailed Certificate of Analysis containing ¹H NMR, ¹³C NMR, IR, and MS data upon purchase.[1][2][8][9]

Mass Spectrometry (MS)

The following mass spectrometry data is available from the PubChem database for this compound (CID 11499530).

| m/z | Ion | Description |

| 221.1172 | [M+H]⁺ | Precursor Ion |

| 177.08 | [M+H-C₂H₄O]⁺ | Fragment |

| 163.06 | [M+H-C₃H₄O₂]⁺ | Fragment |

| 135.08 | [M+H-C₄H₇O₂]⁺ | Fragment |

| 119.08 | [M+H-C₅H₈O₃]⁺ | Fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion fragment |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Objective: To identify functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL).

-

Acquisition (ESI-MS/MS):

-

Ionization Mode: Positive or negative ion mode.

-

Full Scan (MS1): A full scan is acquired to determine the m/z of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Product Ion Scan (MS2): The precursor ion is isolated and fragmented using collision-induced dissociation (CID) to obtain the fragmentation pattern.

-

Mass Range: Typically 50-500 m/z.

-

Visualizations

Formation of this compound

This compound is a known degradation product of Ibuprofen, often formed under oxidative stress. The following diagram illustrates this transformation.

Caption: Formation of this compound from Ibuprofen via oxidation.

General Workflow for Spectroscopic Analysis

The characterization of a pharmaceutical impurity like this compound follows a systematic analytical workflow.

References

- 1. Ibuprofen EP Impurity J | 65813-55-0 | SynZeal [synzeal.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS 65813-55-0 | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-[4-(2-methylpropanoyl)phenyl]propanoic acid [stenutz.eu]

- 7. 2-[4-(2-Methylpropanoyl)phenyl] propanoic acid [cymitquimica.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. Ibuprofen EP Impurity J | CAS No- 65813-55-0 | Simson Pharma Limited [simsonpharma.com]

A Technical Guide to High-Purity 1-Oxo Ibuprofen for Research and Development

This technical guide provides an in-depth overview of high-purity 1-Oxo Ibuprofen, tailored for researchers, scientists, and professionals in drug development. It covers commercial sourcing, analytical methodologies, and biological context.

Introduction to this compound

This compound, also known as Ibuprofen EP Impurity J, is a primary degradation product and a potential impurity found in commercial preparations of Ibuprofen. Chemically, its formal name is α-methyl-4-(2-methyl-1-oxopropyl)benzeneacetic acid. As a metabolite of Ibuprofen, understanding its properties and biological activity is crucial for comprehensive drug safety and efficacy studies. Ibuprofen itself is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting COX-1 and COX-2 enzymes.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound for research purposes. The following table summarizes the key specifications from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Cayman Chemical | This compound | 65813-55-0 | C₁₃H₁₆O₃ | 220.3 | ≥98% |

| MedChemExpress | This compound | 65813-55-0 | C₁₃H₁₆O₃ | 220.26 | Not Specified |

| LGC Standards | This compound | 65813-55-0 | C₁₃H₁₆O₃ | 220.11 | >95% (HPLC) |

| Santa Cruz Biotechnology | This compound | 65813-55-0 | C₁₃H₁₆O₃ | 220.26 | 98% |

| Klivon | Ibuprofen EP Impurity J | 65813-55-0 | C₁₃H₁₆O₃ | 220.26 | Not Specified |

Synthesis and Purification

This compound is primarily formed through the degradation of Ibuprofen. While specific, detailed synthesis protocols for its isolated production are not widely published, it can be generated through controlled degradation of Ibuprofen. One documented method involves the degradation of Ibuprofen using ultraviolet light, Fe(III), and peroxymonosulfate.

General Experimental Protocol for Degradation: A solution of Ibuprofen in a suitable solvent (e.g., water or an aqueous/organic mixture) can be subjected to oxidative stress. This can be achieved through methods such as photo-Fenton reaction or UV irradiation in the presence of an oxidizing agent. The reaction progress should be monitored by a suitable analytical technique like HPLC to determine the optimal time for maximizing the yield of this compound.

Purification: Post-reaction, the mixture would contain unreacted Ibuprofen, this compound, and other degradation byproducts. Purification can be achieved using standard chromatographic techniques.

-

Column Chromatography: A silica (B1680970) gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient) can be employed to separate the more polar this compound from the less polar Ibuprofen.

-

Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC is a suitable method.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the quantification of this compound and its separation from Ibuprofen and other related substances.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or ammonium (B1175870) acetate buffer) |

| Detection | UV at 235 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Activity and Signaling Pathways

This compound is identified as a minor oxidative metabolite of Ibuprofen. The primary metabolism of Ibuprofen involves cytochrome P450 enzymes, leading to hydroxylated and carboxylated metabolites. While this compound is a known metabolite, its specific biological activities and signaling pathways are not as extensively studied as the parent drug. The major metabolites of Ibuprofen are considered to have no significant pharmacological activity.

Ibuprofen Metabolism Pathway

The following diagram illustrates the metabolic pathway of Ibuprofen, which includes the formation of this compound.

Caption: Metabolic pathway of Ibuprofen leading to its major and minor metabolites.

Experimental Workflow: Analysis of this compound

The following diagram outlines a general workflow for the analysis of this compound in a sample.

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

High-purity this compound is an essential reference standard for researchers and professionals involved in the development and quality control of Ibuprofen-containing pharmaceuticals. Its availability from commercial suppliers facilitates in-depth studies on the stability, impurity profiling, and metabolic fate of Ibuprofen. The analytical methods and workflows described in this guide provide a framework for the accurate characterization and quantification of this important impurity and metabolite. Further research into the specific biological effects of this compound may provide a more complete understanding of the overall pharmacological profile of Ibuprofen.

Toxicological Profile of 1-Oxo Ibuprofen: An In-depth Technical Guide

Disclaimer: Direct toxicological data for 1-Oxo Ibuprofen (B1674241), a degradation product and potential impurity of Ibuprofen, is limited.[1][2][3] This guide provides a comprehensive overview of the known toxicological profile of the parent compound, Ibuprofen, as a surrogate to infer the potential toxicological properties of 1-Oxo Ibuprofen. The structural similarity suggests that their toxicological profiles may share common features.

Introduction to this compound

This compound is recognized as a degradation product that can arise from the oxidative and thermal treatment of Ibuprofen.[1] It is also identified as "Ibuprofen EP Impurity J".[1][2][3] Due to its potential presence in Ibuprofen preparations, understanding its toxicological profile is crucial for researchers, scientists, and drug development professionals.

Direct Toxicological Data for this compound

Inferred Toxicological Profile based on Ibuprofen

The following sections detail the well-established toxicological profile of Ibuprofen, which serves as the primary basis for inferring the potential hazards of this compound.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[5][6] The inhibition of COX-2 is largely responsible for the analgesic, anti-inflammatory, and antipyretic effects of Ibuprofen, while the inhibition of the constitutively expressed COX-1 is associated with some of its adverse effects, particularly gastrointestinal toxicity.[7][8]

dot

Figure 1: Ibuprofen's Mechanism of Action via COX Inhibition.

Quantitative Data on Ibuprofen's COX Inhibition

| Parameter | Value | Enzyme | Reference |

| IC50 | 13 µM | COX-1 | [3][9] |

| IC50 | 370 µM | COX-2 | [3][9] |

| KI | 80 ± 20 µM | COX-2 (AA oxygenation) | [10] |

IC50: Half-maximal inhibitory concentration; KI: Inhibition constant; AA: Arachidonic acid

Gastrointestinal Toxicity

One of the most well-documented toxicities of Ibuprofen is its effect on the gastrointestinal (GI) tract. This is primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa.[8] Reduced prostaglandin levels lead to decreased mucus and bicarbonate secretion, and reduced blood flow to the gastric mucosa, increasing the risk of ulcers and bleeding.[8] Studies in rats have shown that Ibuprofen administration leads to a dose-dependent increase in both upper and lower GI permeability.[11][12] The GI toxicity of Ibuprofen appears to be a systemic effect, as it is observed regardless of the route of administration (oral or subcutaneous).[11][12]

dot

Figure 2: Signaling Pathway of Ibuprofen-Induced Gastrointestinal Toxicity.

Nephrotoxicity (Kidney Injury)